2-Cyclopropyl-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol
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Overview
Description
2-Cyclopropyl-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol is a heterocyclic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of a thiol group at the 4-position of the pyrimidine ring, which is fused with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol typically involves multi-step reactions. One common method is the cyclization of appropriate precursors through [3+3], [4+2], or [5+1] cyclization processes. These reactions often involve the use of sulfur-containing reagents to introduce the thiol group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Sulfides.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-Cyclopropyl-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity and signaling pathways. This compound may also interact with nucleic acids, affecting gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid
- 4-Chloro-2-cyclopropyl-5,6-dimethylthieno[2,3-d]pyrimidine
- 5,6-Dimethylthieno[2,3-d]pyrimidine-4(3H)-thione
Uniqueness
2-Cyclopropyl-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol is unique due to the presence of the thiol group at the 4-position, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack the thiol group or have different substituents, leading to variations in their properties and applications.
Properties
Molecular Formula |
C11H12N2S2 |
---|---|
Molecular Weight |
236.4 g/mol |
IUPAC Name |
2-cyclopropyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C11H12N2S2/c1-5-6(2)15-11-8(5)10(14)12-9(13-11)7-3-4-7/h7H,3-4H2,1-2H3,(H,12,13,14) |
InChI Key |
CMDPOPRWZOUOTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=S)NC(=N2)C3CC3)C |
Origin of Product |
United States |
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